molecular formula C5H6ClN3 B1270002 5-Chloropyridine-2,3-diamine CAS No. 25710-20-7

5-Chloropyridine-2,3-diamine

Cat. No. B1270002
CAS RN: 25710-20-7
M. Wt: 143.57 g/mol
InChI Key: ZRCMCGQDIYNWDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Chloropyridine-2,3-diamine often involves complex chemical processes including reactions with amino-pyridine ligands to form mononuclear Mn(II) complexes. For instance, chloro and aqua Mn(II) mononuclear complexes have been synthesized using pentadentate amino-pyridine ligands, showcasing the versatility of pyridine derivatives in forming stable complexes with metal ions (Hureau et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds involving 5-Chloropyridine-2,3-diamine or its derivatives has been elucidated through various analytical techniques. For example, the structural characterization of cocrystals formed by 2-amino-5-chloropyridine with other molecules has been achieved using single crystal X-ray diffraction, revealing detailed insights into the molecular geometry and intermolecular interactions within these complexes (Thanigaimani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 5-Chloropyridine-2,3-diamine derivatives demonstrate a wide range of chemical properties and reactivities. For example, the complexation reactions of 5-acylpyrimidine-4-thiones with aliphatic diamines in the presence of NiII and CoII salts have been studied, revealing the influence of the pyridine moiety on the formation and stability of these complexes (Beloglazkina et al., 2005).

Physical Properties Analysis

The physical properties of materials derived from 5-Chloropyridine-2,3-diamine, such as fluorinated polyimides, have been extensively studied. These materials often exhibit good solubility in polar solvents, high thermal stability, and unique optical properties, making them suitable for applications in high-performance polymers and optoelectronic devices (Guan et al., 2014).

Chemical Properties Analysis

The chemical properties of 5-Chloropyridine-2,3-diamine derivatives are pivotal in the synthesis of high-performance materials. For instance, novel polyimides containing pyridine and ketone units have been synthesized, displaying excellent mechanical, thermal, and optical properties. These findings highlight the potential of pyridine derivatives in the development of materials with tailored properties for specific applications (Wang et al., 2016).

Scientific Research Applications

1. Crystallography and Spectroscopy

  • Application Summary: 5-Chloropyridine-2,3-diamine is used in the study of crystal structures and spectroscopic characterization. The compound is a tri-substituted pyridine featuring ortho-amino groups and a chlorine atom .
  • Methods of Application: The compound may be produced by nitrating 2-amino-5-chloropyridine with nitric acid to give 2-amino-3-nitro-5-chloropyridine, which is then reduced with sodium dithionite .
  • Results: The two ortho-amino groups of the title compound twist out of the plane of the molecule to minimize intramolecular interaction between the amino hydrogen atoms. In the crystal, the amino groups and the pyridine N atom engage in intermolecular hydrogen bonding .

2. Synthesis of Aldose Reductase Inhibitors

  • Application Summary: 5-Chloropyridine-2,3-diamine has been used as a reagent in the synthesis of aldose reductase inhibitors with antioxidant activity .
  • Results: The results or outcomes of this application are not specified in the source .

3. Regioselective Functionalization of Imidazopyridines

  • Application Summary: 5-Chloropyridine-2,3-diamine has been used in the regioselective functionalization of imidazopyridines via alkenylation catalyzed by a Pd/Cu catalyst .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results: The results or outcomes of this application are not specified in the source .

4. Preparation of Amino Acid Oxidase Inhibitors

  • Application Summary: 5-Chloropyridine-2,3-diamine has been used in the preparation of amino acid oxidase inhibitors .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results: The results or outcomes of this application are not specified in the source .

5. Preparation of β-Glucuronidase Inhibitors

  • Application Summary: 5-Chloropyridine-2,3-diamine has been used in the preparation of β-glucuronidase inhibitors .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results: The results or outcomes of this application are not specified in the source .

6. Preparation of Imidazopyridine Derivatives

  • Application Summary: 5-Chloropyridine-2,3-diamine has been used in the preparation of imidazopyridine derivatives with activity against MCF-7 breast adenocarcinoma .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results: The results or outcomes of this application are not specified in the source .

Safety And Hazards

The compound may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin or if inhaled .

Future Directions

While all of the sixteen isomers of 5-chloropyridine-2,3-diamine are commercially available, none of their crystal structures have been reported in the literature . This opens up potential future research directions in the structural analysis of these isomers.

properties

IUPAC Name

5-chloropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCMCGQDIYNWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361485
Record name 5-chloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyridine-2,3-diamine

CAS RN

25710-20-7
Record name 5-chloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloropyridine-2,3-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of the nitropyridine 2 (22.0 g 126.8 mmol), Raney Ni (2.2 g) and MeOH (220 mL) was shaken under H2 (20-40 psi) for 3 h, then filtered. The filtrate was rota-evaporated and the residual solid was dried to give 17.57 g (96%) of 3 as a tan powder, mp 169°-171° C. (lit. 172°-173° C, (Israel, M. & Day, A. R., J. Org. Chem. 24:1455-1460 (1959))). 1H NMR (DMSO-d6), 4.991 (bs, 2H), 5.555 (bs, 2H), 6.675 (d, 1H, J=2), 7.196 (d, 1H, J=2).
Quantity
22 g
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reactant
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2.2 g
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catalyst
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Quantity
220 mL
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Yield
96%

Synthesis routes and methods II

Procedure details

A procedure similar to that described in Preparation 42 was repeated, except that 12.5 g of 2-amino-5-chloro-3-nitropyridine (prepared as described in Preparation 61) 82.0 g of tin(II) chloride dihydrate, 1.35 g of sodium borohydride and 300 ml of a 9:1 by volume mixture of ethyl acetate and 2-methyl-2-propanol were used, to give the title compound as a crude product. This crude product was crystallized by trituration with a mixture of ethyl acetate and hexane, to give 8.14 g of the title compound, melting at 164°-165° C.
Quantity
12.5 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
1.35 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
A Sulovari, JM Tanski - Acta Crystallographica Section E …, 2017 - scripts.iucr.org
The two ortho-amino groups of the title compound, C5H6ClN3, twist out of the plane of the molecule to minimize intramolecular interaction between the amino hydrogen atoms. In the …
Number of citations: 5 scripts.iucr.org
MSBD from Furanylethanedione - Asian Journal of Chemistry, 2019 - researchgate.net
A new MoO2 (VI) complex of formulation [MoO2 (L)](acac) 2 prepared by a Schiff base, synthesized via reaction of di-2-furanylethanedione with 5-chloropyridine-2, 3-diamine and four …
Number of citations: 0 www.researchgate.net
M Taha, NH Ismail, S Imran, H Rashwan, W Jamil… - Bioorganic …, 2016 - Elsevier
6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives 1–26 were synthesized and characterized by various spectroscopic techniques. All these derivatives were evaluated for their …
Number of citations: 50 www.sciencedirect.com
PS Singh, AJ Shirgaonkar, BK Chawathe… - Journal of Chemical …, 2020 - Springer
Here, pyridopyrazino[2,3-b]indole based D–A assembly was designed and synthesized with modulation of various electron-donating/withdrawing substituent and characterized by …
Number of citations: 4 link.springer.com
R Manivannan, KP Elango - Journal of Organometallic Chemistry, 2015 - Elsevier
A series of four ferrocene based imidazoles (R1–R4), in which the imidazole is attached to different electron acceptor moieties were designed, synthesized and characterized. The anion …
Number of citations: 17 www.sciencedirect.com
M Taha, KAA Alkadi, NH Ismail, S Imran, A Adam… - Arabian journal of …, 2019 - Elsevier
A series consisting of 30 novel imidazo[4,5-b]pyridine benzohydrazones have been synthesized and evaluated for their antiglycation activity as well as their antioxidative potential. The …
Number of citations: 19 www.sciencedirect.com
L Chang, SY Lee, P Leonczak, J Rozenski… - Journal of Medicinal …, 2014 - ACS Publications
Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) belongs to the family of ecto-nucleotidases, which control extracellular nucleotide, nucleoside, and (di)phosphate levels. To …
Number of citations: 64 pubs.acs.org
R Los, M Wesołowska‐Trojanowska… - Heteroatom …, 2012 - Wiley Online Library
A new synthesis method of benzimidazoles, dihydroquinazolines, and other related compounds containing a 2,4‐dihydroxyphenyl moiety was elaborated. Their structures were …
Number of citations: 14 onlinelibrary.wiley.com
WY Fang, L Ravindar, KP Rakesh… - European journal of …, 2019 - Elsevier
At present more than 250 FDA approved chlorine containing drugs were available in the market and many pharmaceutically important drug candidates in pre-clinical trials. Thus, it is …
Number of citations: 147 www.sciencedirect.com
R Manivannan, A Satheshkumar… - New Journal of …, 2015 - pubs.rsc.org
The design and synthesis of six new receptors (R1–R6) and their anion sensing properties through multiple channels are reported. These receptors are constructed in such a way that …
Number of citations: 37 pubs.rsc.org

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